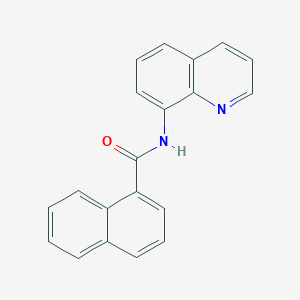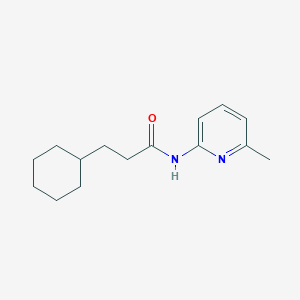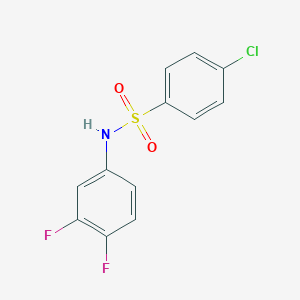![molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
1-[(4-Chlorophenoxy)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The addition of the 4-chlorophenoxyacetyl group to the piperidine ring has been shown to confer specific biochemical and physiological properties to the molecule, making it an attractive target for further investigation.
作用机制
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This molecule has been shown to have specific binding affinity for dopamine receptors, which are involved in the regulation of movement and mood. Additionally, this compound has been shown to have modulatory effects on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects
1-[(4-Chlorophenoxy)acetyl]piperidine has been shown to have specific biochemical and physiological effects in the brain. This molecule has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 1-[(4-Chlorophenoxy)acetyl]piperidine in lab experiments include its high purity and yield, as well as its specific binding affinity for certain receptors in the brain. Additionally, this molecule has been shown to have specific biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain neurotransmitter systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
未来方向
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]piperidine. One potential area of research is the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may be useful in the study of other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, further investigation is needed to fully understand the mechanism of action of this molecule and its potential applications in scientific research.
合成方法
The synthesis of 1-[(4-Chlorophenoxy)acetyl]piperidine can be achieved through a multi-step process that involves the reaction of piperidine with 4-chlorophenoxyacetic acid. The first step involves the conversion of the carboxylic acid group of 4-chlorophenoxyacetic acid into an acid chloride, which is then reacted with piperidine to form the corresponding amide. The amide is then hydrolyzed to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
1-[(4-Chlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in scientific research. This molecule has been shown to have specific binding affinity for certain receptors in the central nervous system, making it a useful tool for studying the mechanisms of action of these receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
1-[(4-Chlorophenoxy)acetyl]piperidine |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI 键 |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)






![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
